C24 Sphingomyelin

描述

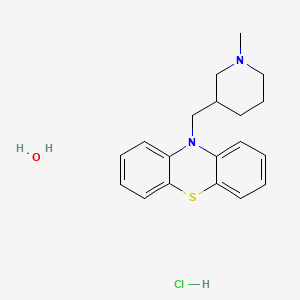

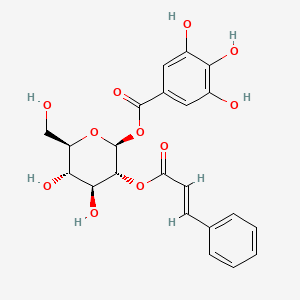

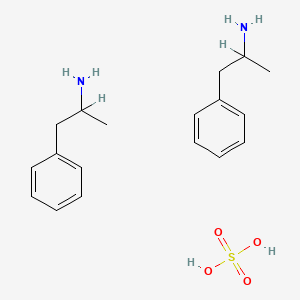

鞘磷脂是一种在动物细胞膜中发现的鞘脂,尤其是在某些神经细胞轴突周围的髓鞘膜中。它由鞘氨醇碱、长链脂肪酸和磷酸胆碱头部基团组成。 鞘磷脂对于维持细胞膜完整性和稳定性至关重要,它在信号转导和细胞通讯中起着重要作用 .

作用机制

鞘磷脂通过多种机制发挥其作用:

细胞膜完整性: 通过形成脂筏来维持细胞膜的结构完整性.

信号转导: 作为神经酰胺和鞘氨醇-1-磷酸等生物活性脂质的前体,这些脂质调节各种细胞功能.

细胞应激反应: 参与细胞对压力条件的反应,影响细胞凋亡和细胞存活.

生化分析

Biochemical Properties

C24 Sphingomyelin interacts with several enzymes, proteins, and other biomolecules. It has been found to have higher membrane rigidifying properties than its C24:1 homologues . The biophysical properties of this compound have been studied in multicomponent lipid bilayers containing cholesterol . It has been observed that this compound uniquely interacts with cholesterol and governs the lateral organization in asymmetric membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. Molecular dynamics simulations have indicated that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, thereby favoring cholesterol in the inner leaflet .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by endoplasmic reticulum membrane-embedded enzymes through a four-step cycle . The most important enzymes determining the tissue distribution of very long-chain fatty acids (VLCFAs) like this compound are fatty acid elongases, which catalyze the first, rate-limiting step of the fatty acid elongation cycle .

Subcellular Localization

This compound is primarily localized in the outer leaflet of the plasma membrane in mammalian cells

准备方法

合成路线和反应条件

鞘磷脂的生物合成主要发生在内质网和高尔基体中。该过程涉及一些关键酶,例如丝氨酸棕榈酰转移酶、神经酰胺合成酶和鞘磷脂合成酶。 鞘磷脂合成的第一个关键步骤涉及丝氨酸和棕榈酰辅酶A的缩合,该反应由丝氨酸棕榈酰转移酶催化 .

工业生产方法

鞘磷脂的工业生产通常涉及从天然来源中提取,例如猪脑或红细胞。 提取过程包括使用有机溶剂进行脂质提取,然后通过薄层色谱 (TLC) 和高效液相色谱 (HPLC) 等技术进行纯化 .

化学反应分析

反应类型

鞘磷脂会发生各种化学反应,包括:

氧化和还原: 涉及将鞘磷脂转化为神经酰胺和其他鞘脂代谢物.

常用试剂和条件

水解: 鞘磷脂酶是用于水解反应的主要酶.

氧化和还原: 常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂.

主要产物

神经酰胺: 鞘磷脂水解形成的关键产物.

鞘氨醇-1-磷酸: 通过神经酰胺的进一步代谢形成.

科学研究应用

鞘磷脂在科学研究中具有多种应用,包括:

化学: 用作研究脂质双层膜和膜动力学的模型化合物.

生物学: 在细胞信号传导、细胞凋亡和细胞应激反应中发挥作用.

医学: 正在研究其在癌症治疗、神经退行性疾病和心血管疾病中的潜力.

工业: 在食品和制药行业用作功能性成分和乳化剂.

相似化合物的比较

鞘磷脂因其独特的结构和功能而与其他鞘脂不同。类似的化合物包括:

神经酰胺: 鞘磷脂的代谢物,参与细胞信号传导和细胞凋亡.

鞘氨醇-1-磷酸: 源于鞘磷脂代谢的生物活性脂质,参与细胞存活和迁移.

磷脂酰丝氨酸: 另一种存在于细胞膜中的磷脂,参与细胞信号传导和细胞凋亡.

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPUVGSSDPBMD-XTAIVQBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H95N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347426 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60037-60-7 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)